5-Bromoindoline-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromoindoline-3-carboxylic acid is a brominated derivative of indoline, a bicyclic heterocycle consisting of a benzene ring fused to a pyrrole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromoindoline-3-carboxylic acid typically involves the bromination of indoline-3-carboxylic acid. One common method is the electrophilic bromination using bromine (Br2) in a solvent such as dichloromethane or methanol. The reaction is carried out under controlled conditions to ensure selective bromination at the 5-position of the indoline ring .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
5-Bromoindoline-3-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The indoline ring can be oxidized to form oxindole derivatives.
Reduction Reactions: The carboxylic acid group can be reduced to an alcohol or an aldehyde.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products Formed
Substitution: Formation of 5-substituted indoline-3-carboxylic acid derivatives.
Oxidation: Formation of 5-bromooxindole-3-carboxylic acid.
Reduction: Formation of 5-bromoindoline-3-methanol or 5-bromoindoline-3-aldehyde.
Scientific Research Applications
5-Bromoindoline-3-carboxylic acid has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly in the development of anticancer and antimicrobial compounds.
Material Science: It serves as a precursor for the synthesis of organic semiconductors and other advanced materials.
Biological Studies: The compound is used in the study of enzyme inhibitors and receptor modulators due to its structural similarity to biologically active indole derivatives.
Mechanism of Action
The mechanism of action of 5-Bromoindoline-3-carboxylic acid depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors. For example, derivatives of this compound have been studied as potential inhibitors of tyrosine kinases, which play a crucial role in cell signaling pathways involved in cancer progression . The bromine atom enhances the compound’s binding affinity to the target protein, thereby increasing its potency.
Comparison with Similar Compounds
Similar Compounds
- 5-Bromoindole-2-carboxylic acid
- 5-Bromoindole-3-carboxylic acid
- 5-Bromoindoline-2-carboxylic acid
Comparison
5-Bromoindoline-3-carboxylic acid is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. Compared to 5-Bromoindole-2-carboxylic acid, the indoline derivative has a more flexible structure, allowing for different interactions with biological targets. Additionally, the presence of the bromine atom at the 5-position enhances its electrophilic properties, making it a versatile intermediate in organic synthesis .
Properties
Molecular Formula |
C9H8BrNO2 |
---|---|
Molecular Weight |
242.07 g/mol |
IUPAC Name |
5-bromo-2,3-dihydro-1H-indole-3-carboxylic acid |
InChI |
InChI=1S/C9H8BrNO2/c10-5-1-2-8-6(3-5)7(4-11-8)9(12)13/h1-3,7,11H,4H2,(H,12,13) |
InChI Key |
LJPFBUKVQGTVMJ-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C2=C(N1)C=CC(=C2)Br)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.